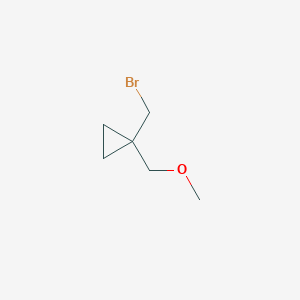![molecular formula C17H12N2O12S3 B3261138 8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid CAS No. 339526-05-5](/img/structure/B3261138.png)
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid
Übersicht
Beschreibung
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring substituted with a nitrobenzoyl group and three sulfonic acid groups. It is often used in various scientific research applications due to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid typically involves multiple steps, starting with the nitration of benzoyl chloride to introduce the nitro group. This is followed by the amination of the naphthalene ring and subsequent sulfonation to introduce the sulfonic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, sulfuric acid for sulfonation, and various organic solvents to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted naphthalene derivatives and sulfonate esters, which have their own unique properties and applications.
Wissenschaftliche Forschungsanwendungen
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a fluorescent probe for detecting various chemical species.
Biology: In the study of enzyme kinetics and as a labeling agent for biomolecules.
Industry: Used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid involves its interaction with various molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions enable the compound to act as a versatile reagent in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-aminopyrene-1,3,6-trisulfonic acid: Another compound with similar sulfonic acid groups but different aromatic structure.
1,3,6,8-tetrasulfonic acid naphthalene: A compound with additional sulfonic acid groups, leading to different reactivity and applications.
Uniqueness
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where its particular properties are advantageous.
Eigenschaften
IUPAC Name |
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O12S3/c20-17(9-2-1-3-10(6-9)19(21)22)18-13-4-5-14(33(26,27)28)12-7-11(32(23,24)25)8-15(16(12)13)34(29,30)31/h1-8H,(H,18,20)(H,23,24,25)(H,26,27,28)(H,29,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIQTUMOJLZAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190062 | |
| Record name | 8-[(3-Nitrobenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339526-05-5 | |
| Record name | 8-[(3-Nitrobenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339526-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[(3-Nitrobenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[cycloheptane-1,9'-fluorene]](/img/structure/B3261071.png)











